molecular formula C22H20N4O3S B11328726 5-[4-(phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[4-(phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11328726
M. Wt: 420.5 g/mol
InChI Key: FJQJFFCYPKMIJP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyacetyl group, a piperazine ring, a thiophene moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of phenoxyacetic acid with piperazine under specific conditions to form the phenoxyacetyl-piperazine intermediate.

    Synthesis of the Thiophene Intermediate: The thiophene moiety is introduced through a reaction involving thiophene-2-carboxaldehyde and appropriate reagents.

    Formation of the Oxazole Ring: The final step involves the cyclization reaction to form the oxazole ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole ring or the carbonitrile group, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxides, while reduction of the oxazole ring can produce oxazolidines.

Scientific Research Applications

5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, oxazole-containing compounds, and thiophene-based molecules. Examples include:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar piperazine and aromatic ring structures.

    Thiophene-2-carboxaldehyde derivatives: Compounds with similar thiophene moieties.

    Oxazole-based molecules: Compounds containing the oxazole ring structure.

Uniqueness

The uniqueness of 5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

5-[4-(2-phenoxyacetyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H20N4O3S/c23-15-19-22(29-20(24-19)9-8-18-7-4-14-30-18)26-12-10-25(11-13-26)21(27)16-28-17-5-2-1-3-6-17/h1-9,14H,10-13,16H2/b9-8+

InChI Key

FJQJFFCYPKMIJP-CMDGGOBGSA-N

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)COC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.